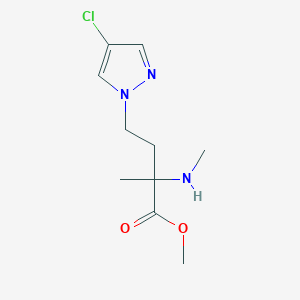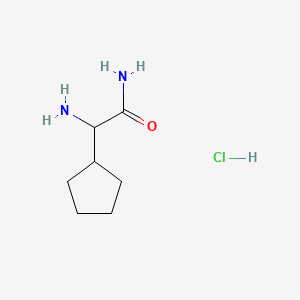![molecular formula C8H18Cl3N5 B13629850 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is a chemical compound that features a piperazine ring substituted with a 1H-1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride typically involves the reaction of piperazine with a 1H-1,2,4-triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
Piperazine: A simple piperazine ring without the triazole substitution.
1-(1H-1,2,4-Triazol-1-yl)ethanol: A compound with a similar triazole moiety but different functional groups.
Uniqueness
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is unique due to its combined piperazine and triazole structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H18Cl3N5 |
|---|---|
Molekulargewicht |
290.6 g/mol |
IUPAC-Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;trihydrochloride |
InChI |
InChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H |
InChI-Schlüssel |
XCTKNASDXXQWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
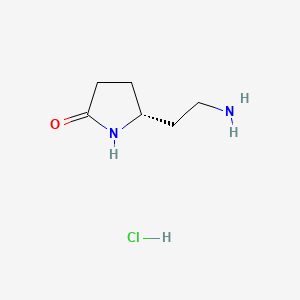

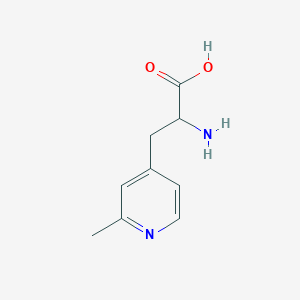
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
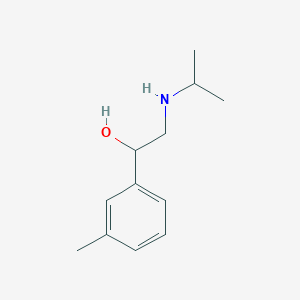
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
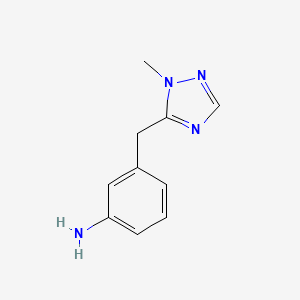
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
